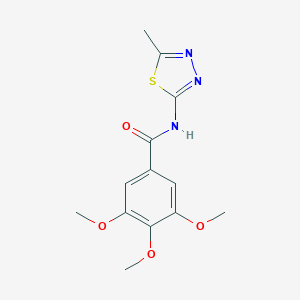![molecular formula C22H24N2O6 B377167 4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)](/img/structure/B377167.png)
4,4'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobutanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid is a complex organic compound characterized by its unique biphenyl structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a biphenyl core with carboxypropanoyl and oxobutanoic acid functional groups, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Carboxypropanoyl Group: The carboxypropanoyl group can be introduced via an amidation reaction using a suitable carboxylic acid derivative and an amine.
Addition of Oxobutanoic Acid Group: The oxobutanoic acid group can be added through a condensation reaction with a suitable keto acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: Similar biphenyl structure with amino and carboxylic acid groups.
Biphenyl-4,4’-dicarboxylic acid: Lacks the amino and oxobutanoic acid groups but shares the biphenyl core.
4-Aminobiphenyl: Contains an amino group on the biphenyl core but lacks the carboxypropanoyl and oxobutanoic acid groups.
Uniqueness
4-({4’-[(3-Carboxypropanoyl)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}amino)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Eigenschaften
Molekularformel |
C22H24N2O6 |
|---|---|
Molekulargewicht |
412.4g/mol |
IUPAC-Name |
4-[4-[4-(3-carboxypropanoylamino)-3-methylphenyl]-2-methylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-13-11-15(3-5-17(13)23-19(25)7-9-21(27)28)16-4-6-18(14(2)12-16)24-20(26)8-10-22(29)30/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
FMLIJUCXKOYSFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC(=O)O)C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,8-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377084.png)

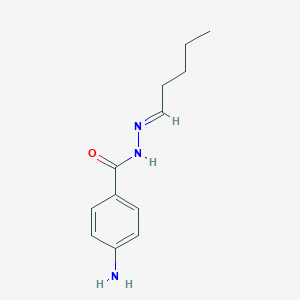
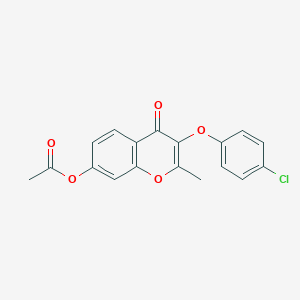
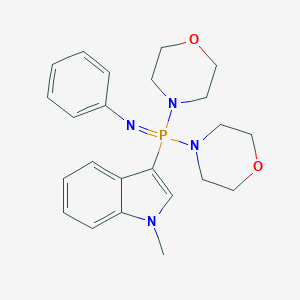
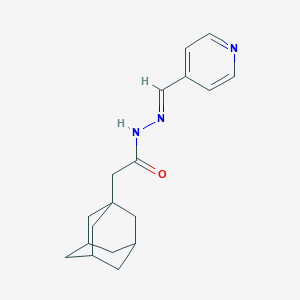
![Methyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377098.png)
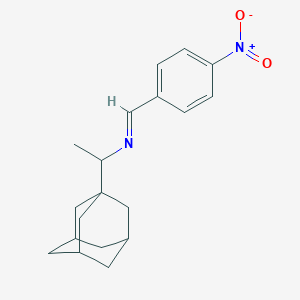
![12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one](/img/structure/B377100.png)
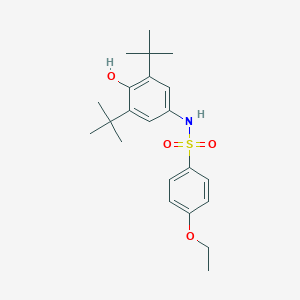
![N,N,N',N'-tetraethyl-P-[3-(4-methoxybenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphonothioic diamide](/img/structure/B377104.png)
![4-{[2-(1-methyl-4(1H)-quinolinylidene)ethylidene]amino}benzoic acid](/img/structure/B377106.png)
![5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B377107.png)
